Chx-HT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

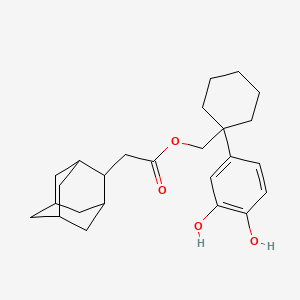

[1-(3,4-dihydroxyphenyl)cyclohexyl]methyl 2-(2-adamantyl)acetate |

InChI |

InChI=1S/C25H34O4/c26-22-5-4-20(13-23(22)27)25(6-2-1-3-7-25)15-29-24(28)14-21-18-9-16-8-17(11-18)12-19(21)10-16/h4-5,13,16-19,21,26-27H,1-3,6-12,14-15H2 |

InChI Key |

GIBLRNAXKZVZHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(COC(=O)CC2C3CC4CC(C3)CC2C4)C5=CC(=C(C=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Cytotoxicity of Cycloheximide and 4-Hydroxytamoxifen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Cycloheximide (Chx) and 4-Hydroxytamoxifen (HT), hereafter referred to as Chx-HT, represents a compelling, albeit predominantly investigational, strategy in cancer cell biology. While not a conventional therapeutic duo, their combined application in research settings leverages their distinct mechanisms of action to potentiate cytotoxicity. 4-Hydroxytamoxifen, the active metabolite of tamoxifen, is known to induce autophagic cell death in an estrogen receptor (ER)-independent manner. Cycloheximide, a potent protein synthesis inhibitor, can sensitize cancer cells to apoptotic stimuli by preventing the translation of short-lived anti-apoptotic proteins. This technical guide elucidates the individual and putative synergistic mechanisms of action of this compound, providing a comprehensive overview for researchers in drug development and molecular biology.

Core Mechanism of Action: An Overview

The cytotoxic efficacy of the this compound combination is rooted in a dual-pronged assault on cancer cell survival pathways. HT initiates a cascade leading to autophagic cell death, a programmed cell death pathway distinct from apoptosis. Concurrently, Chx is hypothesized to lower the threshold for cell death by inhibiting the synthesis of key survival proteins, thereby amplifying the cytotoxic effects of HT.

4-Hydroxytamoxifen (HT): Induction of Autophagic Cell Death

In a manner independent of its well-characterized ER antagonism, 4-Hydroxytamoxifen at micromolar concentrations can trigger autophagic cell death in various cancer cell lines. The central mechanism involves the degradation of the proto-oncogene K-Ras.

The signaling cascade is as follows:

-

Inhibition of Protein Kinase C (PKC): HT acts as an inhibitor of PKC.

-

Downregulation of K-Ras: The inhibition of PKC leads to the subsequent downregulation of K-Ras, a critical signaling protein for cell survival and proliferation.

-

Induction of Autophagy: The depletion of K-Ras initiates a robust autophagic response, characterized by the formation of autophagosomes.

-

Autophagic Cell Death: In contrast to pro-survival autophagy, this HT-induced autophagy progresses to a cell death program.

dot

Cycloheximide (Chx): Sensitization to Cell Death

Cycloheximide is a well-established inhibitor of protein synthesis in eukaryotes. It functions by binding to the E-site of the 60S ribosomal subunit, thereby blocking translational elongation. In the context of cancer therapy, Chx's ability to halt the production of new proteins can have a dichotomous effect. While it can prevent the synthesis of essential proteins for apoptosis, it can also block the production of labile anti-apoptotic proteins, such as Mcl-1 and FLIP, which are often overexpressed in cancer cells and contribute to therapeutic resistance. This depletion of survival proteins can sensitize cells to a secondary cytotoxic stimulus.

dot

Putative Synergistic Mechanism of this compound

The co-administration of Chx and HT is hypothesized to create a synergistic cytotoxic effect by targeting two distinct but complementary cellular processes. While HT actively induces a cell death program through autophagy, Chx dismantles the cell's intrinsic survival mechanisms. By inhibiting the synthesis of anti-apoptotic proteins, Chx may lower the threshold required for HT to induce cell death and could potentially redirect the cellular response from autophagic cell death towards a more rapid apoptotic process.

dot

Quantitative Data

Table 1: IC50 Values of 4-Hydroxytamoxifen in Various Cancer Cell Lines

| Cell Line | Cancer Type | ER Status | IC50 (µM) | Incubation Time (h) | Assay Method |

| MCF-7 | Breast Cancer | Positive | ~5-20 | 48-72 | MTT |

| T47D | Breast Cancer | Positive | ~7-15 | 72 | MTT |

| MDA-MB-231 | Breast Cancer | Negative | ~10-25 | 48-72 | MTT |

| MPNST | Malignant Peripheral Nerve Sheath Tumor | N/A | ~10-20 | 48 | Cell Viability Assay |

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for the in vitro application of Chx and HT. For a combined treatment, a pilot study to determine the optimal concentrations and timing of administration is recommended.

Cell Culture and Reagents

-

Cell Lines: Select appropriate cancer cell lines for the study.

-

Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

4-Hydroxytamoxifen (HT): Prepare a stock solution in ethanol or DMSO.

-

Cycloheximide (Chx): Prepare a stock solution in DMSO.

Cell Viability Assay (MTT Assay)

dot

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of HT, Chx, or the combination of both. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with Chx, HT, or this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against target proteins (e.g., K-Ras, LC3-II, Mcl-1, FLIP, cleaved caspase-3, and a loading control like β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The combination of Cycloheximide and 4-Hydroxytamoxifen presents a rational approach to enhance cancer cell cytotoxicity, grounded in the distinct and potentially synergistic mechanisms of autophagic cell death induction and inhibition of pro-survival protein synthesis. While the current understanding is largely based on the well-defined individual actions of these compounds, further investigation into their combined effects is warranted. Future studies should focus on elucidating the precise signaling crosstalk, quantifying the synergistic interactions across a panel of cancer cell lines, and exploring the potential for in vivo efficacy. Such research will be pivotal in validating the therapeutic potential of this combination and informing the development of novel cancer treatment strategies.

Discovery and synthesis of Chx-HT compound

Technical Guide on the Compound "Chx-HT"

A Note to the Reader: Extensive searches of scientific literature and chemical databases for a compound specifically named "this compound" have yielded no results. This suggests that "this compound" may be a novel compound not yet disclosed in public literature, a proprietary code name, or a potential combination of known molecules not yet synthesized or characterized as a single entity.

The components of the abbreviation, "Chx" and "HT," frequently correspond to Chlorhexidine and 4-Hydroxytamoxifen , respectively. Chlorhexidine (CHX) is a widely used broad-spectrum antiseptic.[1][2][3][4] 4-Hydroxytamoxifen (4-OHT) is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM).[5]

This guide will proceed under the hypothetical assumption that "this compound" refers to a conceptual conjugate or co-drug combining Chlorhexidine and 4-Hydroxytamoxifen. The following sections provide an in-depth technical overview of each component, which would be foundational for any research into a potential "this compound" compound.

Part 1: Chlorhexidine (CHX)

Chlorhexidine is a cationic bis-biguanide antiseptic used extensively in dentistry and for general skin disinfection. Its broad-spectrum antimicrobial activity and substantivity (the ability to adhere to and be released from oral surfaces) make it a gold standard in oral hygiene applications.

Quantitative Data: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans | 12.5 µg/ml | |

| Streptococcus mutans | Comparable to CHX Digluconate | |

| Gram-positive Bacteria | Broad-spectrum activity | |

| Gram-negative Bacteria | Broad-spectrum activity |

Note: MIC values can vary based on the specific salt form of Chlorhexidine and the testing methodology.

Experimental Protocols

Synthesis of Chlorhexidine-Cyclamate Complex:

A novel synthesis involves the reaction of Chlorhexidine digluconate with sodium N-cyclohexylsulfamate (cyclamate).

-

Preparation of Solutions: Prepare an aqueous 1 wt. % sodium cyclamate solution and a 20 wt. % Chlorhexidine digluconate (CHG) solution.

-

Precipitation: Add the sodium cyclamate solution dropwise to the CHG solution to achieve a 2:1 molar ratio. This results in the formation of a precipitate.

-

Isolation and Purification: The heterogeneous mixture is filtered, washed extensively with water, and dried in a vacuum oven at 40 °C.

-

Alternative Synthesis for Crystal Formation: For crystal growth, dilute solutions of chlorhexidine dihydrochloride (0.2 wt. %) and sodium cyclamate (0.14 wt. %) in methanol are combined. Slow evaporation of the solvent yields crystals.

Mechanism of Action & Signaling

Chlorhexidine's primary mechanism of action involves the disruption of microbial cell membranes.

-

The cationic CHX molecule is attracted to and binds with negatively charged phosphate groups on the bacterial cell surface.

-

At low concentrations, this binding increases membrane permeability, causing leakage of intracellular components like potassium ions, resulting in a bacteriostatic effect.

-

At higher concentrations, CHX causes the precipitation of cytoplasmic contents, leading to cell death (bactericidal effect).

Part 2: 4-Hydroxytamoxifen (4-OHT)

4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM) and the primary active metabolite of tamoxifen. It exhibits significantly higher affinity for the estrogen receptor (ER) than tamoxifen itself and is a key molecule in endocrine therapy for ER-positive breast cancer.

Quantitative Data: Receptor Binding & Potency

| Parameter | Value | Notes | Reference |

| Estrogen Receptor Antagonist IC50 | 27 µM | Potency is greater than the parent compound, Tamoxifen. | |

| Voltage-gated Na+ Channel IC50 (NavM) | 297 nM | Inhibition is independent of estrogen receptor modulation. | |

| Voltage-gated Na+ Channel IC50 (human) | 2.1 µM | Inhibition is independent of estrogen receptor modulation. |

Experimental Protocols

Induction of CreER Recombinase Activity:

4-OHT is widely used in molecular biology to induce temporal-specific gene knockout in transgenic models expressing the CreER fusion protein (Cre recombinase fused to a mutant estrogen receptor ligand-binding domain).

-

Stock Solution Preparation: Dissolve (Z)-4-Hydroxytamoxifen in a suitable solvent such as DMSO (to 100 mM) or ethanol (to 20 mM).

-

Cell Culture Application: For in vitro studies, dilute the stock solution in the cell culture medium to the desired final concentration.

-

In Vivo Administration: For animal models, the delivery vehicle and dosage will vary. A common method involves dissolving 4-OHT in corn oil for intraperitoneal injection.

-

Induction: Upon administration, 4-OHT binds to the ER domain of the CreER protein, causing a conformational change that allows Cre to translocate to the nucleus and excise loxP-flanked DNA sequences.

Mechanism of Action & Signaling

As a SERM, 4-OHT has a dual mechanism, acting as an antagonist in some tissues (e.g., breast) and an agonist in others. In ER-positive cancer cells, it primarily functions as an antagonist.

-

Competitive Binding: 4-OHT enters the cell and competitively binds to the estrogen receptor (ERα/β) in the cytoplasm, displacing estrogen.

-

Conformational Change: This binding induces a unique conformational change in the ER.

-

Blocked Translocation & Dimerization: The 4-OHT/ER complex is impaired in its ability to dimerize and translocate to the nucleus.

-

Transcriptional Repression: The complex that does reach the nucleus is unable to effectively bind to Estrogen Response Elements (EREs) on DNA. It recruits co-repressors instead of co-activators, leading to the downregulation of estrogen-responsive genes that promote cell proliferation.

Part 3: Hypothetical "this compound" Compound Workflow

The development of a novel "this compound" conjugate would follow a logical drug discovery workflow. This would involve synthesis, purification, characterization, and subsequent biological evaluation.

This guide provides a foundational understanding of the individual components that might comprise a "this compound" compound. Any further research would require the de novo synthesis and characterization of such a molecule to determine its unique chemical and biological properties.

References

A Technical Guide to the Preliminary In Vitro Profile of Chlorhexidine (CHX)

Disclaimer: Initial searches for a compound specifically abbreviated as "Chx-HT" did not yield any results in the public scientific literature. This guide therefore focuses on Chlorhexidine (CHX) , a widely studied antiseptic for which "Chx" is a common abbreviation. The "-HT" suffix could not be identified. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the foundational in vitro studies of Chlorhexidine.

Chlorhexidine is a broad-spectrum bisbiguanide antiseptic and disinfectant effective against Gram-positive bacteria, Gram-negative bacteria, fungi, and some viruses.[1][2][3] It is widely used in dentistry for treating gingivitis and in clinical settings as a general skin cleanser for surgical preparation.[3][4] Its mechanism of action centers on the disruption of microbial cell membranes.

Quantitative Data Presentation

The following tables summarize key quantitative data from various in vitro studies on Chlorhexidine, highlighting its efficacy in different experimental contexts.

Table 1: Antimicrobial Efficacy of Chlorhexidine

| Organism/Biofilm | CHX Concentration | Outcome | Reference |

| Mutans streptococci | 0.06% and 0.12% | Reduction in counts by 0.10 and 0.07 log10, respectively | |

| Enterococcus faecalis biofilm | 0.5% and 1% (in loaded ICMs) | Effective in eradicating or inhibiting the biofilm | |

| General Oral Bacteria | 0.12% to 0.2% (mouthwash) | Effective for plaque inhibition and maintenance of oral hygiene | |

| Porphyromonas gingivalis | 0.5% and 1% (in loaded ICMs) | Decreased bacterial growth |

Table 2: Effect of Chlorhexidine on Dentin Bond Strength (12-Month In Vitro Study)

| Adhesive System | CHX Pretreatment | Initial Bond Strength (MPa) | 12-Month Bond Strength (MPa) | Reference |

| Adper Scotchbond 1XT (SB1) | None (Control) | 43.9 ± 9.5 | 20.1 ± 5.4 | |

| Adper Scotchbond 1XT (SB1) | 0.2% CHX | 41.9 ± 9.6 | 33.2 ± 8.3 | |

| XP-Bond (XPB) | None (Control) | 39.6 ± 9.4 | 14.2 ± 5.0 | |

| XP-Bond (XPB) | 0.2% CHX | 38.3 ± 8.9 | 26.5 ± 10.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.

1. Protocol for Antimicrobial Viability Assay on Dentin Biofilms

This protocol is adapted from a study investigating the effect of CHX on dentin caries microcosms.

-

Biofilm Cultivation: Dentin caries microcosms are grown on bovine dentin discs at 37°C in anaerobic conditions for 3 days using the Active Attachment Amsterdam Biofilm Model.

-

Treatment Groups: Biofilms are treated with different concentrations of Chlorhexidine (e.g., 0.06% and 0.12%). A positive control and a negative control (saline) group should be included.

-

Application: The treatment solutions are applied to the biofilm for a specified duration (e.g., 1 minute).

-

Neutralization and Analysis: Immediately following treatment, a neutralizer solution is applied to halt the antimicrobial action of CHX, ensuring a fair comparison between time points.

-

Quantification: Biofilms are harvested, and viable microorganisms (e.g., total microorganisms, total streptococci, mutans streptococci, and total lactobacilli) are quantified using colony-forming unit (CFU) counts on appropriate agar plates.

-

Time-Point Analysis: The procedure is repeated at different time points (e.g., immediately after treatment and 24 hours later) to assess both immediate and substantive effects.

2. Protocol for Microtensile Bond Strength (µTBS) Testing

This protocol outlines the steps to evaluate the effect of CHX on the durability of resin-dentin bonds over time.

-

Sample Preparation: Extracted human molars are sectioned to expose mid-coronal dentin. The dentin surface is polished with 600-grit SiC paper to create a standardized smear layer.

-

Treatment Groups: The etched dentin surfaces are assigned to different treatment groups:

-

Control Group: Application of the adhesive system directly.

-

CHX Groups: Pretreatment of the etched dentin with CHX solutions (e.g., 0.2% or 2%) for a specified time (e.g., 60 seconds) before applying the adhesive system.

-

-

Bonding and Composite Buildup: An etch-and-rinse adhesive system is applied according to the manufacturer's instructions, followed by the construction of a composite resin buildup.

-

Specimen Sectioning: The bonded teeth are sectioned into beams (e.g., 1.0 mm² cross-sectional area) for µTBS testing.

-

Aging: The beams are stored in artificial saliva at 37°C for various periods (e.g., immediately, 6 months, 12 months) to simulate aging.

-

Mechanical Testing: The beams are attached to a testing jig in a universal testing machine and subjected to a tensile force at a constant crosshead speed (e.g., 0.5 mm/min) until failure. The bond strength is calculated in megapascals (MPa).

Mandatory Visualizations

Mechanism of Action & Signaling Pathways

Chlorhexidine's primary mechanism of action is the disruption of the bacterial cell membrane, which leads to leakage of intracellular components and ultimately cell death. This process can be considered a direct physicochemical signaling cascade. At low concentrations, CHX is bacteriostatic, causing the leakage of low-molecular-weight substances like potassium and phosphorus. At higher concentrations, it is bactericidal, causing the precipitation of cytoplasmic contents.

Caption: Mechanism of action for Chlorhexidine (CHX) on bacterial cells.

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of a test compound like Chlorhexidine. This logical relationship ensures a systematic approach from initial screening to detailed mechanistic studies.

Caption: Generalized experimental workflow for in vitro drug studies.

References

The Impact of Cycloheximide on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Cycloheximide (CHX), a widely utilized protein synthesis inhibitor, on cellular processes. Cycloheximide, a naturally occurring fungicide produced by the bacterium Streptomyces griseus, is a powerful tool in biomedical research for elucidating the dynamics of protein turnover and understanding the cellular response to translational inhibition.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and signaling pathways affected by Cycloheximide.

Core Mechanism of Action

Cycloheximide primarily exerts its effect by inhibiting the elongation step of protein synthesis in eukaryotes.[1] It specifically targets the E-site of the 60S ribosomal subunit, thereby interfering with the translocation of tRNA and preventing the addition of subsequent amino acids to the nascent polypeptide chain.[2][3] This blockade of translational elongation leads to a rapid and potent cessation of protein synthesis.[1] While its effects are generally reversible upon removal from the culture medium, prolonged exposure can be cytotoxic and induce apoptosis.

Quantitative Effects on Protein Synthesis

The inhibitory effects of Cycloheximide on protein synthesis have been quantified across various cell types and experimental conditions. The following tables summarize key findings from the literature.

| Cell Type | Cycloheximide Concentration | Effect on Protein Synthesis | Reference |

| Hepatocytes | 1 µM | ≥ 86% inhibition of [3H]leucine incorporation into cellular and secreted proteins. | |

| Ciliary Ganglion Neurons | 10-100 µg/ml | 90-95% reduction in 3H-leucine incorporation. | |

| K562 Cells | Not Specified | Complete abrogation of nascent protein labeling with L-azidohomoalanine (AHA). | |

| MERS-CoV infected Vero cells | 0.16 µM (IC50) | Inhibition of MERS-CoV activity. |

| Protein | Cell Type | Experimental Condition | Observed Half-life | Reference |

| HIF-1α | MiaPaCa-2 (pancreatic cancer) | Normoxic | ~20 minutes |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of experimental results. The following sections describe common protocols used to study the effects of Cycloheximide.

Cycloheximide (CHX) Chase Assay

The CHX chase assay is a standard method to determine the half-life of a specific protein. By inhibiting new protein synthesis, this assay allows for the observation of the degradation rate of the existing protein pool over time.

Protocol:

-

Cell Culture: Plate cells at an appropriate density and culture under standard conditions (e.g., 37°C, 5% CO2 in DMEM supplemented with 10% FBS and antibiotics).

-

Treatment: Treat cells with a suitable concentration of Cycloheximide. The optimal concentration may vary depending on the cell line and should be determined empirically.

-

Time Course: Harvest cells at various time points following the addition of Cycloheximide (e.g., 0, 30, 60, 90, 120 minutes).

-

Lysis and Protein Quantification: Lyse the harvested cells and determine the total protein concentration of the lysates.

-

Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the protein of interest, followed by an appropriate secondary antibody.

-

Data Analysis: Quantify the band intensity for the protein of interest at each time point. The protein half-life is the time it takes for the protein level to decrease by 50% relative to the 0-hour time point.

Measurement of Protein and RNA Synthesis

Radiolabeled precursors are often used to quantify the rates of protein and RNA synthesis.

Protein Synthesis:

-

Labeling: Incubate cells with a radiolabeled amino acid, such as [3H]leucine.

-

Inhibition: In parallel, treat a set of cells with Cycloheximide prior to and during the incubation with the radiolabeled amino acid.

-

Measurement: After the incubation period, lyse the cells and measure the incorporation of the radiolabel into macromolecules (proteins) using scintillation counting. A significant reduction in radioactivity in the Cycloheximide-treated group indicates inhibition of protein synthesis.

RNA Synthesis:

-

Labeling: Incubate cells with a radiolabeled precursor for RNA, such as [3H]uridine.

-

Inhibition: Treat cells with a known RNA synthesis inhibitor (e.g., Actinomycin D) as a positive control.

-

Measurement: Measure the incorporation of the radiolabel into RNA. Studies have shown that Cycloheximide does not directly affect RNA synthesis for up to 12 hours.

Signaling Pathways and Mechanisms

Cycloheximide's primary action is on the ribosome, but its downstream effects can influence various signaling pathways.

Mechanism of Translational Elongation Inhibition

The following diagram illustrates the mechanism by which Cycloheximide stalls protein synthesis.

Caption: Cycloheximide binds to the E-site of the ribosome, inhibiting eEF2-mediated translocation.

PI3K/AKT Signaling Pathway Activation

Inhibition of protein synthesis by Cycloheximide can paradoxically lead to the activation of survival pathways, such as the PI3K/AKT pathway. This has implications for interpreting protein degradation studies that use CHX.

Caption: Inhibition of protein synthesis by CHX can induce cellular stress, activating PI3K/AKT signaling.

Serotonin (5-HT) Signaling Pathways

While not directly a target of Cycloheximide, serotonin (5-hydroxytryptamine, 5-HT) signaling pathways are crucial in cellular regulation and can be studied using protein synthesis inhibitors to understand the turnover of their components. The 5-HT2A receptor, for example, couples to Gq proteins to activate phospholipase C (PLC).

Caption: The 5-HT2A receptor signaling cascade, a key pathway in neurotransmission.

Conclusion

Cycloheximide remains an indispensable tool in molecular and cellular biology for its potent and rapid inhibition of protein synthesis. Understanding its precise mechanism of action, quantitative effects, and potential off-target influences on signaling pathways is critical for the rigorous design and interpretation of experiments. This guide provides a foundational overview to aid researchers in leveraging Cycloheximide effectively in their studies of protein dynamics and cellular regulation.

References

The intricate dance of aminotetralin derivatives with serotonin receptors: a technical guide

For researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the interaction between aminotetralin derivatives, a significant class of chemical compounds, and the diverse family of serotonin (5-HT) receptors. Serotonin receptors are pivotal targets in contemporary pharmacology, implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and various neuropsychiatric disorders.[1] Understanding the nuanced interactions of ligands like aminotetralin derivatives with these receptors is paramount for the development of novel therapeutics with improved efficacy and selectivity.

This document details the quantitative binding affinities and functional potencies of these compounds, outlines the experimental protocols for their characterization, and visualizes the complex signaling cascades they initiate.

Quantitative analysis of aminotetralin derivatives at serotonin receptors

The affinity and functional activity of aminotetralin derivatives are profoundly influenced by their stereochemistry and substitutions on the aminotetralin scaffold. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of these compounds at various 5-HT receptor subtypes, providing a comparative overview of their selectivity and efficacy.

Table 1: Binding Affinities (Ki, nM) of Aminotetralin Derivatives at 5-HT1 Receptor Subtypes

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | Reference |

| (S)-5-PAT | 13 ± 1 | 25 ± 5 | 1.1 ± 0.1 | >1000 | [2] |

| (R)-5-PAT | 750 ± 150 | 1800 ± 300 | 100 ± 20 | >1000 | [2] |

| (S)-NAP | 6.8 ± 0.4 | 1.2 ± 0.1 | 0.53 ± 0.04 | >1000 | [2] |

| (R)-NAP | 350 ± 20 | 120 ± 20 | 50 ± 10 | >1000 | [2] |

| 8-OH-DPAT | 0.9 ± 0.1 | 18 ± 2 | 23 ± 3 | 780 ± 150 |

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of Aminotetralin Derivatives at 5-HT1 Receptor Subtypes

| Compound | 5-HT1A (EC50 / Emax) | 5-HT1B (EC50 / Emax) | 5-HT1D (EC50 / Emax) | Reference |

| (S)-5-PAT | 1.1 ± 0.2 / 98 ± 4% | 3.4 ± 0.9 / 31 ± 5% | 0.13 ± 0.03 / 91 ± 5% | |

| (S)-NAP | 1.5 ± 0.3 / 100 ± 5% | 0.4 ± 0.1 / 35 ± 6% | 0.11 ± 0.02 / 100 ± 6% | |

| 8-OH-DPAT | 0.3 ± 0.1 / 100 ± 5% | 1.5 ± 0.3 / 85 ± 8% | 2.1 ± 0.4 / 90 ± 7% |

Table 3: Binding Affinities (Ki, nM) of Various Ligands at Other 5-HT Receptor Subtypes

| Compound | Receptor | Ki (nM) | Reference |

| Prucalopride | 5-HT4 | 10 | |

| GR113808 | 5-HT4 | 0.1 | |

| 5-CT | 5-HT7 | ~1 | |

| 8-OH-DPAT | 5-HT7 | ~10 | |

| Clozapine | 5-HT6 | 6.5 | |

| Ritanserin | 5-HT2A | 0.5 | |

| Ketanserin | 5-HT2A | 2.0 |

Experimental Protocols

The characterization of ligand-receptor interactions necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays used to determine the binding affinity and functional activity of compounds at serotonin receptors.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing the target human 5-HT receptor subtype.

-

Radioligand (e.g., [3H]5-CT for 5-HT1A/1B/1D, [3H]ketanserin for 5-HT2A).

-

Test compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand at a concentration near its Kd, and the test compound at various concentrations in the assay buffer. For determining non-specific binding, use a high concentration of an unlabeled reference ligand. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by fitting the data to a one-site competition model using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow for a Gi-coupled cAMP functional assay in agonist mode.

Intracellular Calcium Mobilization Assay

This assay is used to characterize ligands for Gq-coupled receptors, which signal through the release of intracellular calcium.

Objective: To measure the increase in intracellular calcium concentration upon receptor activation.

Materials:

-

HEK-293 cells expressing the target 5-HT receptor (e.g., 5-HT2A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic acid.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Test compound at various concentrations.

-

A microplate reader with a fluorescent detector and automated injection.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow overnight.

-

Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM and Pluronic acid in the assay buffer. Remove the cell culture medium, add the dye-loading solution to the cells, and incubate for 1 hour at 37°C.

-

Wash: Gently wash the cells with the assay buffer to remove excess dye.

-

Calcium Measurement: Place the plate in the microplate reader. Record a baseline fluorescence reading.

-

Compound Injection: Use the instrument's injector to add the test compound at various concentrations to the wells.

-

Signal Detection: Immediately after injection, continuously measure the fluorescence intensity (Ex/Em = 490/525 nm for Fluo-4) over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot a concentration-response curve to calculate the EC50.

Workflow for Calcium Mobilization Assay

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Serotonin Receptor Signaling Pathways

The interaction of aminotetralin derivatives and other ligands with 5-HT receptors triggers a cascade of intracellular events. The majority of 5-HT receptors are G-protein coupled receptors (GPCRs), with the notable exception of the 5-HT3 receptor, which is a ligand-gated ion channel. The GPCRs are classified based on the G-protein they couple to: Gαi/o, Gαq/11, or Gαs.

5-HT1 Receptor Family (Gαi-coupled)

The 5-HT1 receptor family, including the well-studied 5-HT1A subtype, primarily couples to the inhibitory G-protein, Gαi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.

Caption: Signaling pathway of the Gαi-coupled 5-HT1 receptor family.

5-HT2 Receptor Family (Gαq-coupled)

The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) couples to Gαq. Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets.

Caption: Signaling pathway of the Gαq-coupled 5-HT2 receptor family.

5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gαs-coupled)

The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to the stimulatory G-protein, Gαs. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various downstream targets, including transcription factors like CREB, which can modulate gene expression. Additionally, these receptors can engage other signaling pathways, such as the ERK/MAPK pathway, contributing to their diverse physiological roles.

Caption: Signaling pathway of the Gαs-coupled 5-HT4, 5-HT6, and 5-HT7 receptors.

References

Cellular Uptake and Localization of Chx-HT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholera toxin subunit B (CTB), a non-toxic component of the cholera toxin, has emerged as a powerful tool in cell biology and neuroscience. Its high-affinity binding to the ganglioside GM1, a component of lipid rafts on the outer leaflet of the plasma membrane, makes it an excellent probe for studying membrane dynamics and an efficient vehicle for intracellular delivery. When conjugated to horseradish peroxidase (HRP), forming Chx-HT (CTB-HRP), it becomes a versatile neuronal tracer for mapping neural circuits. This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key processes involved.

Data Presentation: Cellular Uptake of this compound

The cellular uptake of this compound is a complex process involving multiple endocytic pathways. The efficiency of internalization can be influenced by cell type, receptor density, and experimental conditions. While absolute uptake rates are highly variable, studies using inhibitors of specific endocytic pathways provide quantitative insights into the mechanisms involved.

| Cell Type | Endocytic Pathway Investigated | Inhibitor Used | Reduction in Uptake (%) | Reference |

| HeLa Cells | Clathrin-mediated endocytosis | Mutant dynamin (K44A) | 50-70% | [1] |

| BHK Cells | Clathrin-mediated endocytosis | Antisense clathrin heavy chain | ~50% | [1] |

| Caco-2 Cells | Caveolae-mediated endocytosis | Filipin | <20% | [1] |

| Motoneuron-like cells (NSC-34) | Macropinocytosis | Amiloride | ~60% | [2] |

| Motoneuron-like cells (NSC-34) | Lipid raft-mediated endocytosis | Methyl-β-cyclodextrin (MβCD) | ~40% | [2] |

| Motoneuron-like cells (NSC-34) | Energy-dependent uptake | 4°C Incubation | 54% |

Note: The data represents the percentage reduction in the uptake of CTB or CTB-conjugates upon inhibition of a specific pathway, as compared to control conditions.

Mechanisms of Cellular Uptake and Intracellular Trafficking

The journey of this compound from the cell surface to its final destination is a multi-step process:

-

Binding to GM1 Ganglioside: this compound initially binds with high affinity to GM1 gangliosides, which are enriched in lipid rafts on the plasma membrane. This interaction is crucial for initiating the internalization process.

-

Endocytosis: Following binding, this compound is internalized through various endocytic pathways. The predominant pathway can vary depending on the cell type.

-

Clathrin-Mediated Endocytosis (CME): In many cell types, this compound is internalized via clathrin-coated pits.

-

Caveolae-Mediated Endocytosis: In cells rich in caveolae, this pathway can also contribute to this compound uptake.

-

Clathrin- and Caveolae-Independent Endocytosis: Other mechanisms, such as macropinocytosis and Arf6-dependent endocytosis, have also been implicated in the uptake of CTB.

-

-

Intracellular Trafficking: Once inside the cell, this compound is transported through the endosomal system. A significant portion of internalized this compound undergoes retrograde transport, moving from early endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER). This retrograde trafficking pathway is a hallmark of cholera toxin intoxication and is exploited for neuronal tracing. In neurons, this compound is transported retrogradely along axons from nerve terminals to the cell body.

Subcellular Localization

The final destination of this compound within the cell depends on the cell type and the duration of exposure.

-

Early Endosomes: Shortly after internalization, this compound can be found in early endosomes.

-

Trans-Golgi Network (TGN) and Endoplasmic Reticulum (ER): Due to retrograde transport, this compound accumulates in the TGN and ER.

-

Neuronal Cell Bodies: In retrograde neuronal tracing studies, this compound is transported from the axon terminals to the soma of the neuron.

-

Cytosol: While the B subunit itself is largely confined to the lumen of the endomembrane system, the enzymatic A subunit of the whole cholera toxin is translocated to the cytosol from the ER. As this compound lacks the A subunit, the HRP conjugate is expected to remain within the vesicular system.

Experimental Protocols

Protocol for Studying Cellular Uptake of this compound by Immunofluorescence

This protocol describes a general method for visualizing the internalization of this compound in cultured cells.

Materials:

-

Cultured cells grown on glass coverslips

-

This compound (CTB-HRP)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against HRP (if signal amplification is needed)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and grow to the desired confluency.

-

Wash the cells twice with ice-cold PBS.

-

Incubate the cells with this compound (concentration to be optimized, typically 1-5 µg/mL) in serum-free medium for 30-60 minutes at 4°C to allow binding to the cell surface.

-

To study internalization, wash off unbound this compound with cold PBS and add pre-warmed complete medium. Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

If direct detection of the HRP signal is not sufficient, incubate with a primary antibody against HRP diluted in blocking buffer for 1 hour.

-

Wash the cells three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Protocol for Subcellular Fractionation to Determine this compound Localization

This protocol allows for the biochemical separation of cellular compartments to quantify the amount of this compound in each fraction.

Materials:

-

Cells treated with this compound

-

Fractionation buffer (hypotonic buffer containing protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Specific buffers for isolating cytoplasm, membranes, and nuclei

-

HRP activity assay kit or reagents for Western blotting

Procedure:

-

Grow and treat cells with this compound as described in the previous protocol.

-

Harvest the cells by scraping and wash them with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor by microscopy).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasm and membrane fractions.

-

Cytoplasmic and Membrane Fraction Separation: Centrifuge the supernatant from step 6 at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the membrane fraction.

-

Nuclear Fraction Purification: Wash the nuclear pellet from step 5 with fractionation buffer and centrifuge again to remove cytoplasmic contaminants.

-

Lyse the purified nuclei using a suitable nuclear lysis buffer.

-

Determine the protein concentration of each fraction.

-

Analyze the amount of this compound in each fraction using an HRP activity assay or by Western blotting with an anti-HRP antibody.

Signaling Pathways and Experimental Workflows

Signaling Pathways Activated by this compound Binding

Binding of the Cholera toxin B subunit to GM1 can trigger intracellular signaling cascades, even in the absence of the toxic A subunit. These pathways are involved in cellular activation and immune responses.

Caption: Signaling cascades initiated by this compound binding to GM1 gangliosides in lipid rafts.

Experimental Workflow for Studying this compound Cellular Uptake

The following diagram outlines the key steps in a typical experiment to investigate the cellular uptake of this compound.

Caption: A generalized workflow for qualitative and quantitative analysis of this compound uptake.

Conclusion

This compound is a valuable tool for researchers in various fields. Understanding its mechanisms of cellular uptake and subsequent localization is critical for its effective application, whether for tracing neural pathways or for developing novel drug delivery systems. This guide provides a foundational understanding of these processes, offering both theoretical knowledge and practical protocols to aid in the design and execution of experiments involving this compound. The provided diagrams offer a clear visual representation of the complex biological pathways and experimental procedures, serving as a quick reference for researchers.

References

Chx-HT: A Technical Guide to the Stability and Solubility of Cycloheximide and 4-Hydroxytamoxifen in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and solubility of Cycloheximide (Chx) and 4-Hydroxytamoxifen (HT), collectively referred to here as Chx-HT. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The guide summarizes quantitative data in structured tables, offers detailed experimental protocols, and includes visualizations of key processes to ensure clarity and ease of use in a laboratory setting.

Cycloheximide (Chx)

Cycloheximide is a naturally occurring fungicide produced by the bacterium Streptomyces griseus. It is widely used in biomedical research to inhibit protein synthesis in eukaryotic cells. Understanding its stability and solubility is critical for its effective application in experiments.

Cycloheximide Stability

Cycloheximide's stability is influenced by pH, temperature, and the presence of light. In its solid, lyophilized form, it is stable for up to 24 months when stored at -20°C and protected from light.[1] Once in solution, its stability is pH-dependent. Aqueous solutions are most stable in the pH range of 3 to 5, where they can be stored for several weeks.[2] However, it is recommended to use aqueous solutions within a day.[3] Under alkaline conditions, Cycloheximide is rapidly decomposed.[4]

Table 1: Stability of Cycloheximide

| Condition | Stability | Notes |

| Solid (Lyophilized) | ≥ 4 years at -20°C[3] | Store desiccated. |

| Solid | 5 years at 2-8°C | Store desiccated. |

| Aqueous Solution (pH 3-5) | Stable for several weeks | Refrigeration is recommended for longer-term storage. |

| Aqueous Solution (pH 7) | Activity destroyed by boiling for one hour. | No significant loss of activity after 15 minutes at room temperature. |

| Dilute Alkali Solution | Rapid decomposition at room temperature. | Forms 2,4-dimethylcyclohexanone. |

| Acidic Solution (pH 2) | Stable even after one hour of boiling. | |

| Solution in DMSO or EtOH | Use within 3 months when stored at -20°C. | Aliquot to avoid multiple freeze/thaw cycles. |

Cycloheximide Solubility

Cycloheximide is soluble in a variety of common laboratory solvents. Quantitative solubility data is summarized in the table below.

Table 2: Solubility of Cycloheximide

| Solvent | Solubility | Notes |

| Water | 20 mg/mL (up to 21 mg/mL) | Sonication may be required for higher concentrations. |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (approx. 20 mg/mL) | |

| Ethanol (EtOH) | 50 mg/mL (approx. 25 mg/mL) | Ultrasonic assistance may be needed. |

| Methanol | Soluble | |

| Chloroform | Soluble | |

| Ether | Soluble | |

| Acetone | Soluble | |

| Saturated Hydrocarbons | Insoluble |

Experimental Protocols for Cycloheximide

-

Weighing: Accurately weigh the desired amount of lyophilized Cycloheximide powder in a sterile container.

-

Solvent Addition: Add the appropriate volume of solvent (e.g., sterile water, DMSO, or ethanol) to achieve the desired stock concentration. For a 10 mg/mL stock in DMSO or ethanol, 50 mg can be reconstituted in 5 mL of solvent.

-

Dissolution: If dissolving in water, the process may be slow and can be aided by gentle mixing or sonication. For high concentrations in ethanol, ultrasonic assistance may be necessary.

-

Sterilization: Aqueous solutions can be sterile-filtered. Autoclaving of aqueous solutions is possible without significant loss of activity, but it is not recommended for media containing Cycloheximide.

-

Storage: Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

The Cycloheximide (CHX) chase assay is a common method to determine the half-life of a protein.

-

Cell Culture: Plate eukaryotic cells and grow to the desired confluency.

-

CHX Treatment: Treat the cells with Cycloheximide at a concentration sufficient to inhibit protein synthesis (typically 5-50 µg/mL).

-

Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each time point.

-

Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the protein of interest.

-

Densitometry and Half-Life Calculation: Quantify the band intensity for the protein of interest at each time point. The protein half-life is the time it takes for the protein level to decrease by 50%.

Caption: Workflow for a Cycloheximide Chase Assay.

4-Hydroxytamoxifen (HT)

4-Hydroxytamoxifen is the active metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM). It is widely used in cell biology and cancer research. Its stability and solubility are crucial for reliable experimental outcomes, with particular attention required to prevent isomerization.

4-Hydroxytamoxifen Stability

The stability of 4-Hydroxytamoxifen is a significant concern due to the potential for isomerization between its more biologically active (Z)-isomer and the less active (E)-isomer. This process is influenced by solvent, light, and temperature.

Table 3: Stability of 4-Hydroxytamoxifen

| Condition | Stability | Notes |

| Solid | ≥ 4 years at -20°C | Store desiccated and protected from light. |

| Solid | Stable for 12 months at -20°C as supplied. | |

| Solution in Ethanol | Stable for several months at -20°C. | Aliquot and protect from light. Isomerization can occur. |

| Solution in DMSO | Stable for months at -20°C, but precipitation can occur. | |

| Aqueous Solution | Not recommended for storage for more than one day. | |

| Solution in THF with BHT (~0.025%) | Active for ~6 months at -25°C in the dark with <5% loss in isomeric purity. | This method can prevent isomerization. |

4-Hydroxytamoxifen Solubility

4-Hydroxytamoxifen is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.

Table 4: Solubility of 4-Hydroxytamoxifen

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≤ 5.1 mM (approx. 2 mg/mL, up to 100 mM) | |

| Ethanol (Absolute) | ≤ 50 mM (approx. 20 mg/mL) | Heating may be required. |

| Dimethylformamide (DMF) | ≤ 50 mM (approx. 20 mg/mL) | |

| Methanol | 10 mg/mL | |

| Ethanol:PBS (1:2, pH 7.2) | Approx. 0.3 mg/mL | First dissolve in ethanol, then dilute with PBS. |

| Aqueous Media | Low solubility. |

Experimental Protocols for 4-Hydroxytamoxifen

-

Weighing: Weigh the desired amount of 4-Hydroxytamoxifen powder.

-

Solvent Selection: Choose an appropriate solvent based on the required concentration and downstream application (e.g., absolute ethanol or DMSO).

-

Dissolution: Dissolve the powder in the chosen solvent. For ethanol, gentle heating (e.g., at 55°C) may be necessary to achieve complete dissolution at higher concentrations. For aqueous buffers, first dissolve in a small amount of ethanol before diluting.

-

Sterilization: If for cell culture use, filter the solution through a 0.22 µm sterile filter.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize degradation and isomerization. For maximal stability, consider dissolving in tetrahydrofuran (THF) containing butylated hydroxytoluene (BHT).

This protocol provides a general method for assessing the stability and isomeric purity of a 4-Hydroxytamoxifen solution.

-

Standard Preparation: Prepare a fresh solution of 4-Hydroxytamoxifen of known concentration to serve as a standard.

-

Sample Preparation: Dilute an aliquot of the stored 4-Hydroxytamoxifen solution to a similar concentration as the standard.

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase HPLC column.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water with a small amount of an ion-pairing agent or buffer.

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 246 or 287 nm).

-

Injection: Inject equal volumes of the standard and sample solutions.

-

-

Data Analysis:

-

Compare the peak areas of the (Z)- and (E)-isomers in the sample chromatogram to those in the standard chromatogram to determine the isomeric ratio and any degradation.

-

The appearance of new peaks may indicate degradation products.

-

Caption: Workflow for HPLC-based stability assessment of 4-HT.

Signaling Pathways and Mechanisms of Action

While there is no established signaling pathway involving the combined action of Cycloheximide and 4-Hydroxytamoxifen, their individual mechanisms are well-characterized and relevant to their application.

Cycloheximide's Mechanism of Action

Cycloheximide inhibits protein synthesis in eukaryotes by binding to the E-site of the 60S ribosomal subunit, which interferes with the translocation step of elongation. This leads to a global shutdown of protein production.

Caption: Cycloheximide inhibits protein synthesis.

4-Hydroxytamoxifen's Mechanism of Action

4-Hydroxytamoxifen acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), and its effect (agonist or antagonist) is tissue-dependent. In breast cancer cells, it typically acts as an antagonist, blocking estrogen-mediated gene transcription and cell proliferation.

Caption: 4-HT as an estrogen receptor antagonist.

References

The Therapeutic Potential of Cyclohexane-Hydroxytyrosol (Chx-HT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging therapeutic applications of Chx-HT, a novel derivative of hydroxytyrosol. The document consolidates current research findings on its mechanism of action, relevant signaling pathways, and experimental validation, with a primary focus on its potential as an anti-cancer agent.

Therapeutic Applications

This compound has demonstrated significant potential as a therapeutic agent, primarily in the context of oncology. Preclinical studies have highlighted its efficacy against ovarian cancer, a disease often characterized by drug resistance and high mortality rates.[1][2] The core therapeutic actions of this compound identified to date include:

-

Inhibition of Cancer Cell Proliferation: this compound effectively suppresses the growth of ovarian cancer cells.[1][3][4]

-

Induction of Apoptosis: The compound promotes programmed cell death in cancerous cells.

-

Overcoming Drug Resistance: Its unique mechanism of action presents a promising strategy for tackling drug-resistant ovarian cancer.

-

Potential in Bone Physiology: Beyond oncology, the antioxidant and cytostatic properties of cyclo-substituted hydroxytyrosol analogs, such as this compound, suggest potential applications in bone health.

Mechanism of Action

The anti-tumor activity of this compound is multifaceted, stemming from its ability to induce cellular stress and disrupt key metabolic and survival pathways within cancer cells. The primary mechanisms are:

-

Induction of Oxidative Stress: this compound leads to an accumulation of Reactive Oxygen Species (ROS), which plays a pivotal role in mediating its anti-proliferative and apoptotic effects.

-

Blockade of Autophagic Flux: The compound obstructs the late-stage maturation of lysosomal cathepsins, thereby inhibiting autophagy. This is significant as cancer cells can use autophagy as a survival mechanism.

-

Metabolic Remodeling: this compound alters the metabolic landscape of cancer cells by:

-

Reducing fatty acid β-oxidation.

-

Increasing glycolysis and de novo fatty acid synthesis.

-

Promoting lipid droplet accumulation.

-

-

Impairment of Mitochondrial Respiration: The compound disrupts normal mitochondrial function, a key hub for cellular metabolism and survival.

Quantitative Data Summary

The following table summarizes the types of quantitative data obtained from preclinical studies on this compound and its effects on ovarian cancer cells.

| Parameter Assessed | Experimental Model | Key Findings |

| Cell Proliferation | In vitro (Ovarian Cancer Cell Lines) | This compound demonstrates a dose-dependent inhibition of cell proliferation. |

| Apoptosis Induction | In vitro (Ovarian Cancer Cell Lines) | A significant increase in apoptotic cell populations is observed following this compound treatment. |

| Tumor Growth Inhibition | In vivo (Xenograft Mouse Model) | This compound treatment leads to a reduction in tumor volume and weight in animal models of ovarian cancer. |

| ROS Accumulation | In vitro (Ovarian Cancer Cell Lines) | A quantifiable increase in intracellular ROS levels is detected upon exposure to this compound. |

| Autophagic Flux | In vitro (Ovarian Cancer Cell Lines) | Microscopic and biochemical assays show a blockage of autophagic flux, indicated by the accumulation of autophagosomes. |

| Metabolic Parameters | In vitro & In vivo | Changes in the levels of key metabolites related to glycolysis, fatty acid synthesis, and β-oxidation are observed. |

| Mitochondrial Respiration | In vitro (Ovarian Cancer Cell Lines) | A measurable decrease in oxygen consumption rates indicates impaired mitochondrial function. |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: Human ovarian cancer cell lines (e.g., SKOV3, A2780) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Proliferation Assay (MTT or SRB):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Post-treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B is added to each well.

-

After incubation, the formazan crystals (in the case of MTT) are dissolved in a solubilizing agent (e.g., DMSO), or the protein-bound dye (for SRB) is solubilized.

-

The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability.

-

Apoptosis Detection by Flow Cytometry

-

Annexin V/Propidium Iodide (PI) Staining:

-

Ovarian cancer cells are treated with this compound for a designated period.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Measurement of Intracellular ROS

-

DCFH-DA Staining:

-

Cells are treated with this compound.

-

Towards the end of the treatment period, the cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

-

Western Blot Analysis

-

Protein Expression Analysis:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or bovine serum albumin.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, p-ULK1, cleaved PARP, etc.) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Tumor Growth Study:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with ovarian cancer cells.

-

Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives regular intraperitoneal or oral administration of this compound.

-

Tumor volume is measured periodically using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

-

Signaling Pathways and Experimental Workflows

This compound Induced Signaling Pathway for Autophagy Activation

References

An In-depth Technical Guide to the Putative Compound "Chx-HT" and its Precursors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Chx-HT" is not described in the current scientific literature. This document provides a review of the synthesis of structurally related compounds and proposes a scientifically plausible route to "this compound," which is interpreted as N-cyclohexyl-5-hydroxytryptamine. The experimental protocols are based on analogous reactions and should be adapted and optimized.

Introduction

The term "this compound" does not correspond to a recognized compound in publicly available chemical or biological databases. Based on common chemical abbreviations, "Chx" is inferred to represent a cyclohexyl group, and "HT" is a standard abbreviation for 5-hydroxytryptamine, the neurotransmitter serotonin. Therefore, this guide will focus on the synthesis and potential biological context of N-cyclohexyl-5-hydroxytryptamine .

This compound is a derivative of serotonin, a key monoamine neurotransmitter involved in a vast array of physiological processes, including mood regulation, sleep, appetite, and cognition.[1] The addition of a cyclohexyl group to the primary amine of serotonin would significantly alter its lipophilicity and steric profile, potentially leading to novel pharmacological properties, including altered receptor binding affinity and selectivity, as well as modified pharmacokinetic characteristics.

This technical guide provides a comprehensive review of the literature relevant to the synthesis of N-cyclohexyl-5-hydroxytryptamine and its precursors. It includes detailed, referenced experimental protocols for a proposed synthetic route, a summary of quantitative data from related syntheses, and an overview of the primary signaling pathway likely to be modulated by this compound.

Proposed Synthesis of N-cyclohexyl-5-hydroxytryptamine (this compound)

The synthesis of N-cyclohexyl-5-hydroxytryptamine can be approached in two primary ways: by direct N-alkylation of 5-hydroxytryptamine or by building the tryptamine sidechain onto a pre-functionalized 5-hydroxyindole core. The latter approach is often preferred to avoid side reactions and issues with the unprotected phenolic hydroxyl group. A plausible and well-precedented synthetic route involves the reductive amination of a 5-substituted indole-3-acetaldehyde with cyclohexylamine.

The proposed overall synthetic scheme is as follows:

-

Protection of the 5-hydroxy group of 5-hydroxyindole: The phenolic hydroxyl group is protected, for example, as a benzyl ether, to prevent unwanted side reactions in subsequent steps.

-

Synthesis of 5-benzyloxyindole-3-acetaldehyde: The protected indole is converted to the corresponding 3-acetaldehyde derivative.

-

Reductive amination: The aldehyde is reacted with cyclohexylamine in the presence of a reducing agent to form the N-cyclohexyl-ethylamine side chain.

-

Deprotection: The protecting group is removed to yield the final product, N-cyclohexyl-5-hydroxytryptamine.

Since there is no published data for the synthesis of N-cyclohexyl-5-hydroxytryptamine, the following table summarizes yields for the synthesis of the non-hydroxylated analog, N-cyclohexyltryptamine, and key precursors.

| Step | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference(s) |

| Synthesis of N-cyclohexyltryptamine | Tryptamine, Cyclohexanone | N-cyclohexyltryptamine | Condensation followed by reduction with Raney Nickel. | N/A | [2][3] |

| Synthesis of 5-Benzyloxyindole | 2-Methyl-3-nitrophenol, Benzyl chloride | 4-Benzyloxyindole | K₂CO₃, DMF; then Raney Nickel, Hydrazine hydrate | 90% | [4] |

| Synthesis of Indole-3-aldehyde | Indole, Dimethylformamide | Indole-3-aldehyde | Phosphorus oxychloride | 85-90% | [5] |

| Reductive Amination of Cyclohexanone | Cyclohexanone, Various amines | N-alkylated cyclohexylamines | Imine reductases, NADP⁺ | 59-91% | |

| Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy phenyl hydrazine hydrochloride, 4-benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Acetic acid, Toluene, reflux | 90% |

The following are detailed, step-by-step protocols for the proposed synthesis of N-cyclohexyl-5-hydroxytryptamine.

Step 1: Synthesis of 5-Benzyloxyindole

This procedure is adapted from the synthesis of 4-benzyloxyindole.

-

A mixture of 5-hydroxyindole (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.1 eq) in dimethylformamide (DMF) is stirred at room temperature for 12 hours.

-

The reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-benzyloxyindole.

Step 2: Synthesis of 5-Benzyloxyindole-3-acetaldehyde

This protocol is based on methods for the synthesis of indole-3-acetaldehydes.

-

To a solution of 5-benzyloxyindole (1.0 eq) and 2-methoxyethoxyacetaldehyde (2.0 eq) in ethyl acetate is added p-toluenesulfonic acid monohydrate (10 mol %).

-

The reaction mixture is heated to 120 °C in a sealed tube for 1-2 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 5-benzyloxyindole-3-acetaldehyde.

Step 3: Reductive Amination to form N-Cyclohexyl-2-(5-benzyloxy-1H-indol-3-yl)ethan-1-amine

This procedure is based on general reductive amination protocols.

-

To a solution of 5-benzyloxyindole-3-acetaldehyde (1.0 eq) and cyclohexylamine (1.2 eq) in methanol is added sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected product.

Step 4: Deprotection to N-cyclohexyl-5-hydroxytryptamine

This is a standard procedure for benzyl ether deprotection by catalytic hydrogenation.

-

The crude N-cyclohexyl-2-(5-benzyloxy-1H-indol-3-yl)ethan-1-amine is dissolved in ethanol.

-

Palladium on carbon (10 wt. %) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield N-cyclohexyl-5-hydroxytryptamine.

Signaling Pathways

As a close structural analog of serotonin, N-cyclohexyl-5-hydroxytryptamine is expected to interact with serotonin (5-HT) receptors. There are seven main families of 5-HT receptors (5-HT1 through 5-HT7), most of which are G-protein coupled receptors (GPCRs) that mediate a wide range of downstream signaling cascades.

The addition of an N-alkyl group to tryptamines can significantly influence their affinity and efficacy at different 5-HT receptor subtypes. For instance, many psychedelic tryptamines are agonists or partial agonists at the 5-HT2A receptor. The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling that ultimately modulates neuronal excitability and gene expression.

Caption: Proposed experimental workflow for the synthesis of "this compound".

Caption: Postulated 5-HT2A receptor signaling pathway for "this compound".

References

Unveiling Neuronal Architectures: The Novel Application of Cholera Toxin B-Subunit in Serotonergic System Mapping

An In-depth Technical Guide for Researchers and Drug Development Professionals

The precise mapping of neural circuits is fundamental to understanding brain function and pathology. While the term "Chx-HT" is not standard in neuroscience literature, it is likely a reference to the innovative use of Cholera Toxin B-subunit (CTB), a well-established retrograde neuronal tracer, in the context of the serotonergic (5-HT) system. This guide explores the novelty of this application, providing detailed methodologies, quantitative data, and visual representations of the underlying principles for neuroscience researchers and drug development professionals. The repurposing of classic tools like CTB to delineate specific neurotransmitter systems represents a significant advance in our ability to dissect complex neural networks.

Core Concepts: Cholera Toxin B-Subunit as a Neuronal Tracer

The B-subunit of the cholera toxin (CTB) is a non-toxic protein that binds with high affinity to the GM1 ganglioside on the surface of neurons. This property has been harnessed to use CTB as a highly sensitive retrograde tracer.[1] Following injection into a target brain region, CTB is taken up by axon terminals and transported back to the cell body, effectively mapping the afferent connections to the injection site.[1][2] Its efficacy and the availability of fluorescently conjugated forms have made it a preferred tool for multi-pathway tracing studies.[1]

The novelty in its application to the serotonergic system lies in its ability to selectively label and identify the cell bodies of 5-HT neurons that project to specific brain regions, thereby providing a detailed anatomical blueprint of this critical modulatory system.

Quantitative Data on CTB as a Retrograde Tracer

The following table summarizes key quantitative parameters related to the use of CTB as a neuronal tracer, compiled from various studies.

| Parameter | Value/Range | Notes |

| Molecular Weight | ~55 kDa (pentamer) | The B-subunit is a homopentamer of ~11.6 kDa monomers. |

| Uptake Mechanism | GM1 ganglioside-mediated endocytosis | High-affinity binding ensures efficient internalization. |

| Transport Type | Primarily retrograde | Anterograde transport is minimal unless there is tissue damage at the injection site.[1] |

| Transport Rate | Variable (2-6 mm/day) | Dependent on the neuronal system and metabolic state. |

| Injection Volume | 50 nL - 1 µL | Dependent on the size of the target structure. |

| Tracer Concentration | 0.1% - 1.0% (w/v) | Higher concentrations can lead to cytotoxicity. |

| Survival Time | 2 - 14 days | Longer survival times allow for transport over longer distances. |

Experimental Protocol: Retrograde Tracing of Serotonergic Neurons with CTB

This protocol outlines the key steps for using CTB to map the serotonergic inputs to a specific brain region.

1. Stereotaxic Injection of CTB:

- Anesthesia: Anesthetize the animal (e.g., rodent) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

- Stereotaxic Surgery: Place the animal in a stereotaxic frame. Based on a brain atlas, determine the coordinates for the target brain region.

- Craniotomy: Drill a small burr hole in the skull above the target coordinates.

- Injection: Lower a microsyringe or glass micropipette filled with a sterile solution of CTB (e.g., 0.5% in saline) to the target depth. Inject the tracer slowly over several minutes to minimize tissue damage.

- Post-injection: Leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Suture the incision.

2. Post-operative Care and Survival Period:

- Provide post-operative analgesia and monitor the animal's recovery.

- Allow for a survival period of 7-10 days to permit retrograde transport of the tracer to the cell bodies of projecting neurons.

3. Tissue Processing and Immunohistochemistry:

- Perfusion: Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

- Brain Extraction and Sectioning: Dissect the brain and post-fix it overnight. Cryoprotect the brain in a sucrose solution and then section it on a cryostat or vibratome.

- Immunohistochemistry for 5-HT: To specifically identify serotonergic neurons that have taken up the CTB, perform dual-labeling immunohistochemistry.

- Incubate the brain sections with a primary antibody against CTB and a primary antibody against a marker for serotonin neurons (e.g., tryptophan hydroxylase 2 or serotonin itself).